4-Nitrophenyl-N-(2-chloroethyl)-N-nitrosocarbamate
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Overview
Description
Preparation Methods
The synthesis of 4-Nitrophenyl-N-(2-chloroethyl)-N-nitrosocarbamate involves the reaction of 4-nitrophenol with 2-chloroethyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
4-Nitrophenyl-N-(2-chloroethyl)-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under specific conditions.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Nitrophenyl-N-(2-chloroethyl)-N-nitrosocarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl-N-(2-chloroethyl)-N-nitrosocarbamate involves its interaction with molecular targets such as enzymes and proteins . The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function . The chloroethyl group can also participate in alkylation reactions, further modifying the target molecules .
Comparison with Similar Compounds
4-Nitrophenyl-N-(2-chloroethyl)-N-nitrosocarbamate can be compared with similar compounds such as:
4-Nitrophenyl-N-(2-chloroethyl)carbamate: This compound lacks the nitroso group and has different reactivity and applications.
4-Nitrophenyl-N-(2-chloroethyl)-N-methylcarbamate: This compound has a methyl group instead of a nitroso group, leading to different chemical properties and uses.
Properties
IUPAC Name |
(4-nitrophenyl) N-(2-chloroethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-5-6-11-9(13)16-8-3-1-7(2-4-8)12(14)15/h1-4H,5-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKLVHGCJMNGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971014 |
Source
|
Record name | 4-Nitrophenyl hydrogen (2-chloroethyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-42-2 |
Source
|
Record name | 4-Nitrophenyl-N-(2-chloroethyl)-N-nitrosocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl hydrogen (2-chloroethyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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